molecular formula C20H16ClFN4O2S B11382092 N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11382092
M. Wt: 430.9 g/mol
InChI Key: QDRMBYPVHVAIDD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chlorinated pyrimidine ring, and a fluorobenzyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O2S/c1-12(27)24-14-6-8-15(9-7-14)25-19(28)18-16(21)10-23-20(26-18)29-11-13-4-2-3-5-17(13)22/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

QDRMBYPVHVAIDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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